N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its intricate molecular structure, which includes a pyridine ring, a piperazine ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of 2-aminopyridine with a suitable dihalide to form the piperazine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve the overall production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
This compound is unique due to its specific structural features and biological activities. Similar compounds include other benzamide derivatives and piperazine-containing molecules. the presence of the trifluoromethyl group and the pyrimidine ring distinguishes it from its counterparts, potentially leading to different pharmacological properties and applications.
Comparison with Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzamide
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)17-6-2-1-5-16(17)19(31)28-15-13-26-20(27-14-15)30-11-9-29(10-12-30)18-7-3-4-8-25-18/h1-8,13-14H,9-12H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJXGINRJFLYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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